(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone
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Overview
Description
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is a complex organic compound with the molecular formula C18H10ClNOS. It is a derivative of quinoline and thiophene, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thieno[2,3-b]quinoline core structure.
Condensation Reaction: The core structure undergoes a condensation reaction with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiophene Derivatives: Compounds such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Properties
IUPAC Name |
(2-chlorophenyl)-thieno[2,3-b]quinolin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNOS/c19-14-7-3-2-6-13(14)17(21)16-10-12-9-11-5-1-4-8-15(11)20-18(12)22-16/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQQAIMBSQYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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